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molecular formula C9H5BrF3N B1339605 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile CAS No. 669080-79-9

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Cat. No. B1339605
M. Wt: 264.04 g/mol
InChI Key: XPUXNYPZDDSUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919506B2

Procedure details

A solution of 3-hydroxymethyl-5-trifluoromethyl-benzonitrile (100 mg, 0.497 mmol) in dichloromethane (1 ml) at 0° C. was treated in a dropwise manner with a solution of phosphorus tribromide (0.3 ml, 1M, 0.3 mmol) in dichloromethane at 0° C. for 1 hour. The ice bath was removed and the reaction was stirred at room temperature for 2 hours. Reaction was quenched with sat'd NaHCO3 solution until reaction was no longer yellow-orange in color. Reaction was extracted with dichloromethane and organic layer was dried over anhydrous magnesium sulphate and concentrated in vacuo. The crude residue was purified by chromatography on Biotage column (12+M), eluting with ethyl acetate in heptane 0-30% (10CV), 30% (2CV) to yield the title compound (56 mg, 43%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.46 (s, 2H) 7.80 (s, 1H) 7.84 (s, 2H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:6]#[N:7].P(Br)(Br)[Br:16]>ClCCl>[Br:16][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:6]#[N:7]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
OCC=1C=C(C#N)C=C(C1)C(F)(F)F
Name
Quantity
0.3 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with sat'd NaHCO3 solution until reaction
CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane and organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography on Biotage column (12+M)
WASH
Type
WASH
Details
eluting with ethyl acetate in heptane 0-30% (10CV), 30% (2CV)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC=1C=C(C#N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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